molecular formula C17H20N4O2 B086517 Propamidine CAS No. 104-32-5

Propamidine

Cat. No. B086517
CAS RN: 104-32-5
M. Wt: 312.37 g/mol
InChI Key: WTFXJFJYEJZMFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propamidine is an antiseptic and disinfectant . It is a member of the aromatic diamidine group of compounds which possess bacteriostatic properties against a wide range of organisms . These diamidines exert antibacterial action against pyrogenic cocci, antibiotic-resistant staphylococci, and some Gram-negative bacilli . The activity of the diamidines is retained in the presence of organic matter such as tissue fluids, pus, and serum .


Synthesis Analysis

A study reported the design, synthesis, and evaluation of a broader panel of bis-amidines inspired by propamidine . The study validated the previously observed synergistic activity reported for propamidine, while further assessing the capacity for structurally similar bis-amidines to also potentiate Gram-positive specific antibiotics against Gram-negative pathogens .


Molecular Structure Analysis

Propamidine belongs to the class of organic compounds known as phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring . A study showed the binding of the propamidine molecule within the AT tract of the DNA minor groove with a shift from the center of the duplex toward the 3’ end .


Chemical Reactions Analysis

Pentamidine, an FDA-approved antiparasitic drug, was recently identified as an outer membrane disrupting synergist that potentiates erythromycin, rifampicin, and novobiocin against Gram-negative bacteria . The same study also described a preliminary structure-activity relationship using commercially available pentamidine analogues .


Physical And Chemical Properties Analysis

Propamidine has a chemical formula of C17H20N4O2 and a molar mass of 312.373 g·mol−1 . It belongs to the class of organic compounds known as phenol ethers .

Future Directions

With the advent of new treatment strategies, such as the combination of PHMB and propamidine, and advancements in diagnostic methods, the future for AK patients looks promising . As we continue to explore and validate these options, our ability to effectively manage and treat AK will only improve .

properties

IUPAC Name

4-[3-(4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21/h2-9H,1,10-11H2,(H3,18,19)(H3,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFXJFJYEJZMFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)OCCCOC2=CC=C(C=C2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6275-69-0 (di-hydrochloride)
Record name Propamidine [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6048674
Record name Propamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propamidine

CAS RN

104-32-5
Record name Propamidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propamidine [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propamidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13296
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Propamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propamidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.905
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPAMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G20G12V769
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propamidine
Reactant of Route 2
Reactant of Route 2
Propamidine
Reactant of Route 3
Propamidine
Reactant of Route 4
Propamidine
Reactant of Route 5
Propamidine
Reactant of Route 6
Reactant of Route 6
Propamidine

Citations

For This Compound
4,100
Citations
N Van Rooijen, A Sanders, TK van den Berg - Journal of immunological …, 1996 - Elsevier
… drugs clodronate, propamidine and several forms of … and by liposomally delivered propamidine. Although intracellular EDTA … macrophages as effectively as clodronate and propamidine. …
Number of citations: 439 www.sciencedirect.com
WO Elson - The Journal of Infectious Diseases, 1945 - JSTOR
… propamidine against representative grampositive and gram-negative organisms is presented. 2) The fungistatic action of propamidine … fungistatic action of propamidine is demonstrated. …
Number of citations: 87 www.jstor.org
N Van Rooijen, A Sanders - Hepatology, 1996 - Wiley Online Library
… parts of one macromolecule, as is the propamidine encapsulated in liposomes in a … propamidine with respect to DNA, or between different macromolecules. However, while …
Number of citations: 224 aasldpubs.onlinelibrary.wiley.com
IGM Duguid, JKG Dart, N Morlet, BDS Allan… - Ophthalmology, 1997 - Elsevier
… (PHMB) and propamidine isethionate (Brolene) was more effective than that with neomycin and propamidine.This report describes the subsequent impact of PHMB and propamidine as …
Number of citations: 217 www.sciencedirect.com
EB SCHOENBACH, EM GREENSPAN - Medicine, 1948 - journals.lww.com
… THE PHARMACOLOGY, MODE OF ACTION AND THERAPEUTIC POTENTIALITIES OF STILBAMIDINE, PENTAMIDINE, PROPAMIDINE AND OTHER AROMATIC DIAMIDINES—A …
Number of citations: 140 journals.lww.com
D Seal, J Hay, C Kirkness, A Morrell, A Booth, A Tullo… - Eye, 1996 - nature.com
… , when chlorhexidine and propamidine provided an additive in … In vitro sensitivity to chlorhexidine and propamidine was … fully sensitive to chlorhexidine and propamidine. Therapy …
Number of citations: 134 www.nature.com
W Vogt, B Hinsch, G Schmidt, I Von Zabern - Immunology, 1979 - ncbi.nlm.nih.gov
… Propamidine, one of the diamidines used … propamidine while activation and/or fixation of C4, C5 and to a lesser degree of C8 and C9 are inhibited. At low concentrations of propamidine …
Number of citations: 13 www.ncbi.nlm.nih.gov
SL Hargrave, JP McCulley, Z Husseini… - Ophthalmology, 1999 - Elsevier
PURPOSE: To characterize patients with Acanthamoeba keratitis and to evaluate the safety and efficacy of propamidine isethionate 0.1% ophthalmic solution (Brolene) when …
Number of citations: 100 www.sciencedirect.com
C Bailly, D Perrine, JC Lancelot, C Saturnino… - Biochemical …, 1997 - portlandpress.com
… Propamidine, pentamidine and to a lesser extent hexamidine … afford a potential binding site for propamidine or the longer … that the lack of binding of propamidine to GC-containing sites is …
Number of citations: 50 portlandpress.com
JH Varga, TC Wolf, HG Jensen, VC Parmley… - American journal of …, 1993 - Elsevier
We developed an intensive treatment regimen of topical neomycin, propamidine, and polyhexamethylene biguanide that was tapered to a maintenance level over a 14- to 28-day period …
Number of citations: 87 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.